![molecular formula C19H29Cl2NO B14221767 4-[Bis(6-chlorohexyl)amino]benzaldehyde CAS No. 766545-67-9](/img/structure/B14221767.png)
4-[Bis(6-chlorohexyl)amino]benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[Bis(6-chlorohexyl)amino]benzaldehyde is an organic compound with the molecular formula C19H29Cl2NO This compound is characterized by the presence of a benzaldehyde group substituted with a bis(6-chlorohexyl)amino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Bis(6-chlorohexyl)amino]benzaldehyde typically involves the reaction of 4-aminobenzaldehyde with 6-chlorohexylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to optimize the yield and purity of the product. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-[Bis(6-chlorohexyl)amino]benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms in the 6-chlorohexyl groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed
Oxidation: 4-[Bis(6-chlorohexyl)amino]benzoic acid.
Reduction: 4-[Bis(6-chlorohexyl)amino]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-[Bis(6-chlorohexyl)amino]benzaldehyde has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-[Bis(6-chlorohexyl)amino]benzaldehyde involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their structure and function. This can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[Bis(2-chloroethyl)amino]benzaldehyde
- 4-[Bis(2-hydroxyethyl)amino]benzaldehyde
- 4-[Bis(2-chloroethyl)amino]benzyl alcohol
Uniqueness
4-[Bis(6-chlorohexyl)amino]benzaldehyde is unique due to the presence of the 6-chlorohexyl groups, which impart distinct chemical and biological properties compared to other similar compounds
Eigenschaften
CAS-Nummer |
766545-67-9 |
|---|---|
Molekularformel |
C19H29Cl2NO |
Molekulargewicht |
358.3 g/mol |
IUPAC-Name |
4-[bis(6-chlorohexyl)amino]benzaldehyde |
InChI |
InChI=1S/C19H29Cl2NO/c20-13-5-1-3-7-15-22(16-8-4-2-6-14-21)19-11-9-18(17-23)10-12-19/h9-12,17H,1-8,13-16H2 |
InChI-Schlüssel |
ATIXVRZJJVEIHX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C=O)N(CCCCCCCl)CCCCCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


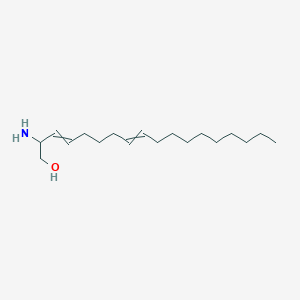

![4-[8-(Methylamino)imidazo[1,2-a]pyrazin-6-yl]phenol](/img/structure/B14221703.png)

![5H-Cyclobuta[e][1,3]oxazolo[3,2-a]pyrimidine](/img/structure/B14221716.png)

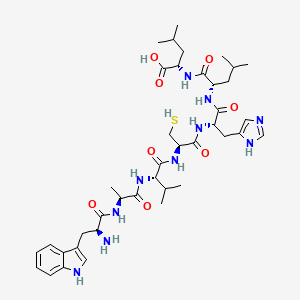
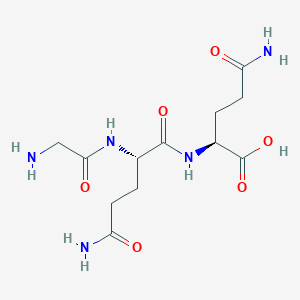

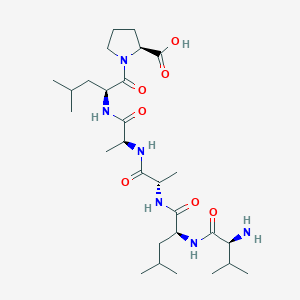
![Benzene, 1-[(1-ethenyl-9-decenyl)oxy]-3,5-dimethoxy-](/img/structure/B14221746.png)
![4-[(4-Chloroanilino)methylidene]pyridin-3(4H)-one](/img/structure/B14221748.png)
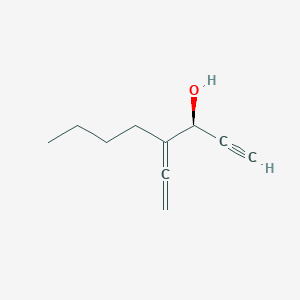
![2,2'-[(1,10-Dioxodecane-1,10-diyl)bis(oxy)]bis(4-acetamidobenzoic acid)](/img/structure/B14221773.png)
